Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate
Overview
Description
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a chemical compound with the molecular formula C12H18NNaO3S. It is known for its high water solubility and stability, making it a valuable reagent in various biochemical and diagnostic applications. This compound is particularly used in the colorimetric determination of uric acid and cholesterol, as well as in the enzymatic photometric determination of hydrogen peroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate typically involves the reaction of N-ethyl-3-methylaniline with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfonate group is introduced to the propyl chain. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents like ethanol
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes
Purification Steps: Including crystallization and filtration to obtain high-purity product
Quality Control: Ensuring the product meets specific standards for use in diagnostic applications
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aromatic ring or the propyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products Formed
Oxidation Products: Sulfonic acids
Reduction Products: Amines
Substitution Products: Various substituted aromatic compounds
Scientific Research Applications
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays for the detection of hydrogen peroxide, uric acid, and cholesterol.
Medicine: Utilized in diagnostic kits for clinical testing.
Industry: Applied in the manufacturing of diagnostic reagents and biochemical testing kits
Mechanism of Action
The mechanism of action of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate involves its interaction with specific enzymes and substrates in biochemical assays. For instance, in the enzymatic photometric determination of hydrogen peroxide, the compound acts as a chromogenic substrate that undergoes a color change in the presence of hydrogen peroxide and peroxidase enzyme. This color change is then measured spectrophotometrically to determine the concentration of hydrogen peroxide .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonate
- N-Ethyl-N-(3-sulfopropyl)-m-toluidine sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
Uniqueness
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is unique due to its high water solubility, stability, and sensitivity in biochemical assays. Its structure allows for efficient interaction with various enzymes and substrates, making it a preferred choice in diagnostic applications .
Properties
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZLCEFCAHNYIR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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